![molecular formula C8H7F3O3 B2435310 2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid CAS No. 2090983-17-6](/img/structure/B2435310.png)
2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid
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Description
“2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid” is a chemical compound with the molecular formula C8H7F3O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid” consists of a furan ring substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 4-position . The 3-position of the furan ring is attached to a carboxylic acid group .Physical And Chemical Properties Analysis
“2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid” is a solid compound . It has a molecular weight of 208.13 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not well documented in the literature.Scientific Research Applications
Medicinal Chemistry and Drug Design
The trifluoromethyl group (-CF₃) is a powerful pharmacophore in drug development. Researchers have explored derivatives of this compound for their potential as antiviral, antibacterial, or antitumor agents. The presence of the trifluoromethyl group can enhance drug potency by altering physicochemical properties, such as lipophilicity and metabolic stability .
Enzyme Inhibition Studies
A molecule containing a -CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring has shown improved drug potency in reverse transcriptase enzyme inhibition. This enhancement results from a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate .
Organic Synthesis and Catalysis
Researchers have used 2-(Trifluoromethyl)furan-3-carboxylic acid as a building block in synthetic chemistry. For instance, it participates in transformations involving acetylenedicarboxylates and α-halocarbonyl compounds, leading to the synthesis of furan-2,3,4-tricarboxylates .
properties
IUPAC Name |
2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-2-5-6(7(12)13)4(3-14-5)8(9,10)11/h3H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWPUSQFIVOTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CO1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |
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